

Z-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Synthetic Applications

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Compound of Interest

Compound Name: Z-Gly-Gly-Gly-OH

Cat. No.: B1331549

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, also known as N-Carbobenzoxy-triglycine, is a protected tripeptide that serves as a crucial building block in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxylic acid at the C-terminus, makes it an ideal intermediate for peptide synthesis and for use as a flexible linker in complex molecular architectures. The oligoglycine motif provides conformational flexibility and hydrophilicity, properties that are highly desirable in the design of bioactive molecules, including peptide-drug conjugates and other targeted therapeutics. This guide provides an in-depth overview of the synthesis, properties, and applications of **Z-Gly-Gly-Gly-OH**, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Z-Gly-Gly-Gly-OH** is essential for its effective application in synthesis.

Property	Value
Chemical Formula	C ₁₄ H ₁₇ N ₃ O ₆ [1]
Molecular Weight	323.3 g/mol [1]
CAS Number	2566-20-3 [1]
Appearance	White to off-white solid
Solubility	Soluble in methanol and other polar organic solvents.

Synthesis of Z-Gly-Gly-Gly-OH

The synthesis of **Z-Gly-Gly-Gly-OH** can be achieved through several routes. A common and efficient method involves the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.

Experimental Protocol: Synthesis via Saponification of the Methyl Ester

This two-step protocol details the synthesis of **Z-Gly-Gly-Gly-OH** starting from Z-Gly-Gly-OH and glycine methyl ester hydrochloride.

Step 1: Synthesis of Z-Gly-Gly-Gly-OMe (N-Carbobenzoxy-triglycine methyl ester)

- Materials:
 - Z-Gly-Gly-OH
 - Glycine methyl ester hydrochloride
 - N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
 - Hydroxybenzotriazole (HOBt)
 - Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
- Procedure:
 - Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.
 - Cool the solution to 0 °C in an ice bath.
 - Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.
 - In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DMF and add TEA (1.2 equivalents) to neutralize.
 - Add the neutralized glycine methyl ester solution to the activated Z-Gly-Gly-OH solution.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Filter off the dicyclohexylurea (DCU) byproduct.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

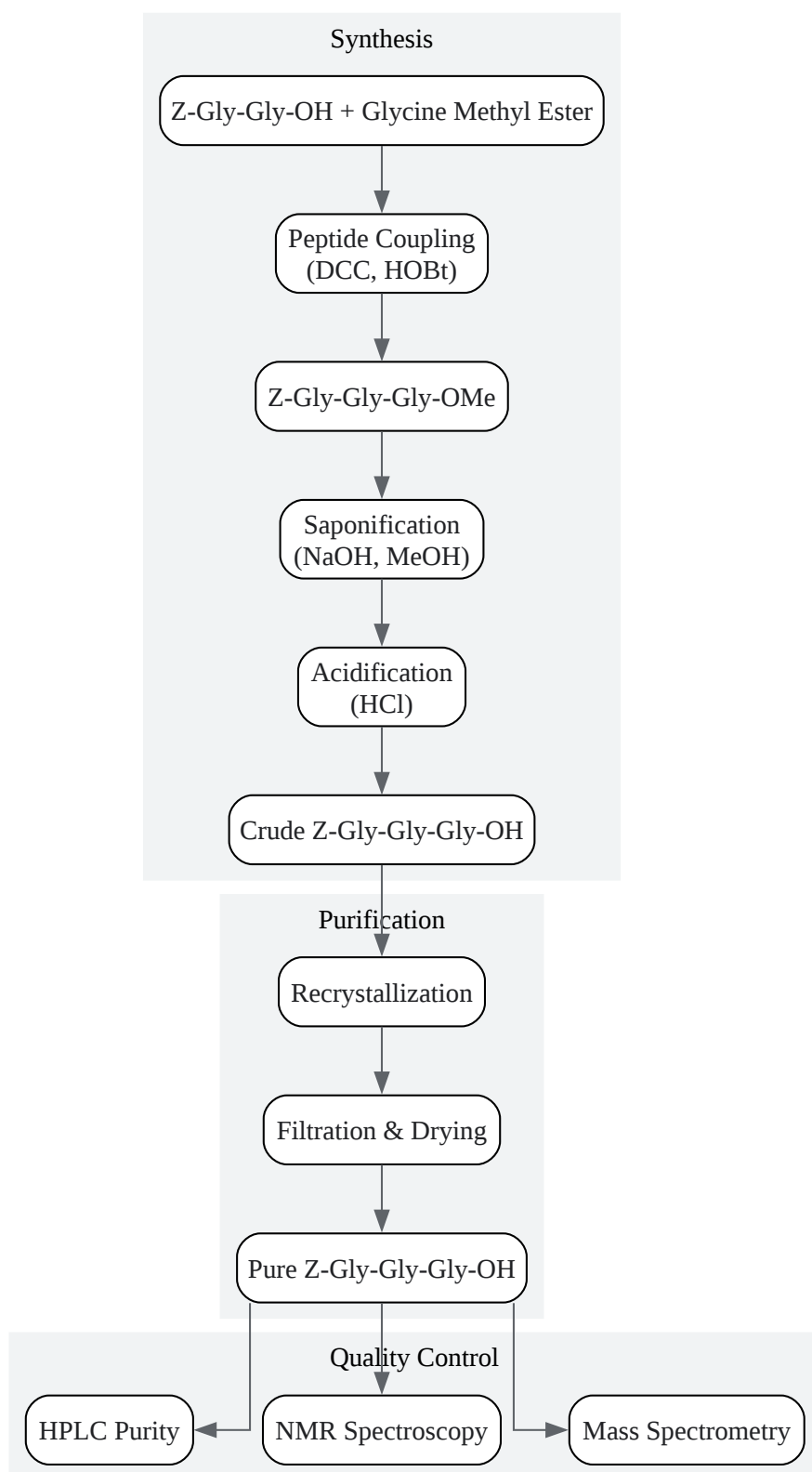
Step 2: Saponification of Z-Gly-Gly-Gly-OMe to **Z-Gly-Gly-Gly-OH**

- Materials:
 - Z-Gly-Gly-Gly-OMe
 - Methanol or Tetrahydrofuran (THF)
 - 1 M Sodium hydroxide (NaOH) solution
 - 1 M Hydrochloric acid (HCl) solution
- Procedure:
 - Dissolve Z-Gly-Gly-Gly-OMe in methanol.

- Add 1 M NaOH solution (1.5 equivalents) dropwise while stirring.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.
- Remove the organic solvent under reduced pressure.
- The aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried over anhydrous sodium sulfate and concentrated to yield the product. Alternatively, if the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.

A similar method involving the hydrolysis of CARBOBENZYLOXYGLYCYLGLYCYLGLYCINE METHYL ESTER using triethylamine in methanol at ambient temperature has been reported to yield **Z-Gly-Gly-Gly-OH** in 97.8% yield.[\[1\]](#)

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Z-Gly-Gly-Gly-OH**.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized **Z-Gly-Gly-Gly-OH**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of peptides. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically employed. The purity is determined by integrating the peak area of the product relative to any impurities.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically around 7.3 ppm), the benzylic protons (~5.1 ppm), and the methylene protons of the three glycine residues (appearing as distinct signals in the 3.7-4.0 ppm region). The amide protons will appear as triplets, and the terminal carboxylic acid proton will be a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of the protecting group, the benzylic carbon, and the α -carbons of the glycine units.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands corresponding to:

- N-H stretching of the amide groups ($\sim 3300\text{ cm}^{-1}$)
- C=O stretching of the urethane and amide groups ($\sim 1710\text{ cm}^{-1}$ and $\sim 1650\text{ cm}^{-1}$, respectively)
- C=O stretching of the carboxylic acid ($\sim 1730\text{ cm}^{-1}$)
- Amide II band (N-H bending) ($\sim 1530\text{ cm}^{-1}$)

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of **Z-Gly-Gly-Gly-OH** (323.3 g/mol). The observation of the $[M+H]^+$ or $[M+Na]^+$ ion would confirm the identity of the product.

Applications in Synthesis

Z-Gly-Gly-Gly-OH is a valuable building block, primarily utilized as a flexible and hydrophilic linker in the synthesis of complex biomolecules.

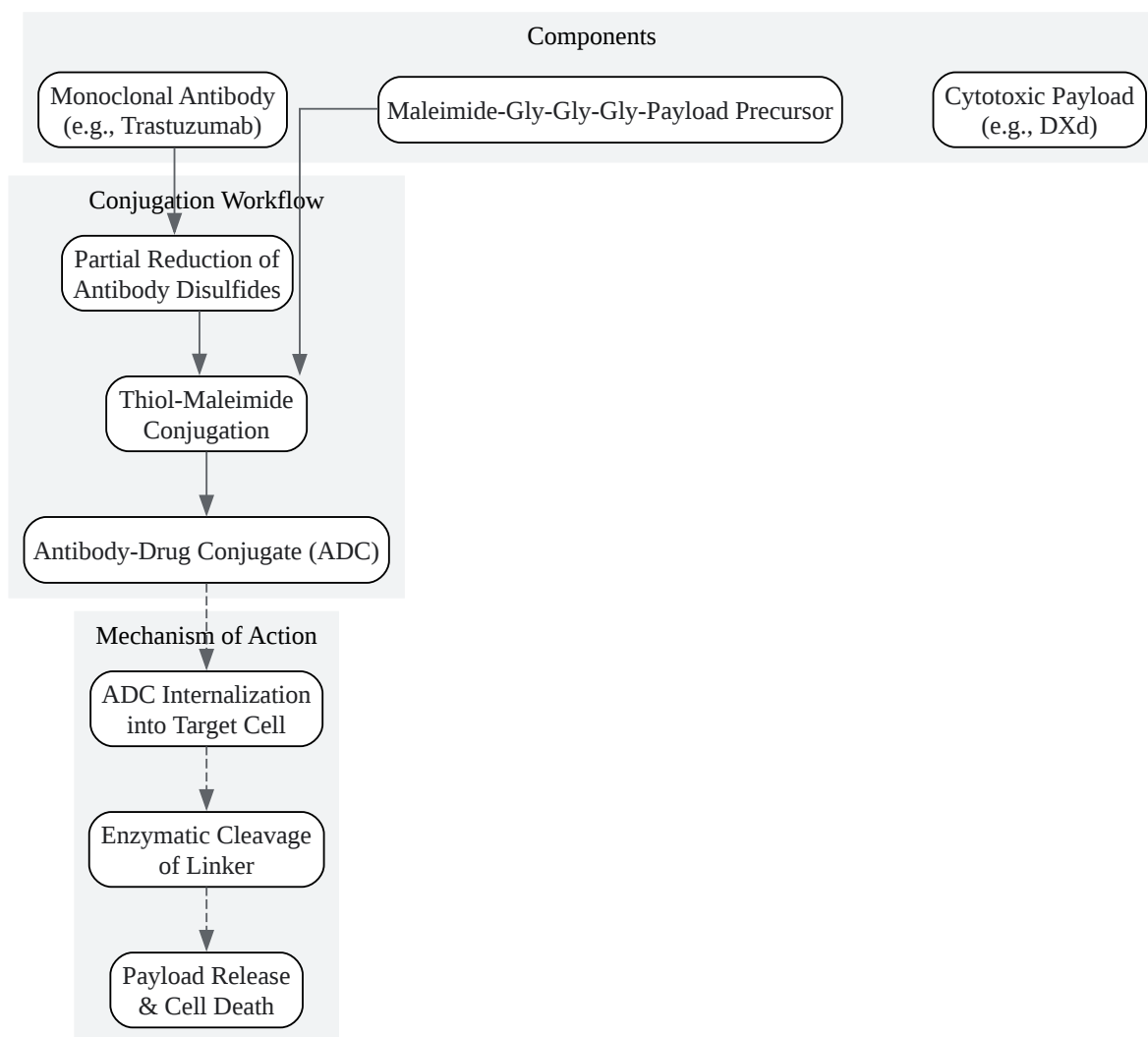
Building Block in Peptide Synthesis

Z-Gly-Gly-Gly-OH can be used in solution-phase or solid-phase peptide synthesis (SPPS) to introduce a triglycine motif into a growing peptide chain. The Z-group can be removed by hydrogenolysis to expose the N-terminal amine for further elongation.

Linker in Antibody-Drug Conjugates (ADCs)

A prominent application of oligoglycine linkers is in the construction of antibody-drug conjugates (ADCs). These linkers connect the antibody to a cytotoxic payload. The flexibility of the glycine chain can improve the solubility and pharmacokinetic properties of the ADC. A triglycyl peptide linker has been utilized in the development of novel ADCs, demonstrating improved therapeutic properties.

The workflow below illustrates the general concept of incorporating a triglycine linker in the synthesis of an ADC, exemplified by the structure of Enhertu (Trastuzumab deruxtecan), which contains a related tetrapeptide linker.



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Caption: Generalized workflow for ADC synthesis and action using a triglycine linker.

Conclusion

Z-Gly-Gly-Gly-OH is a versatile and valuable reagent for chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its straightforward synthesis, well-defined properties, and the advantageous characteristics of the triglycine motif make it an important tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of **Z-Gly-Gly-Gly-OH** in a variety of synthetic endeavors.

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References

- 1. Z-GLY-GLY-GLY-OH synthesis - chemicalbook [chemicalbook.com]
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